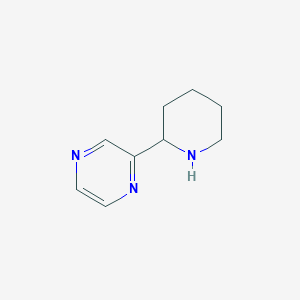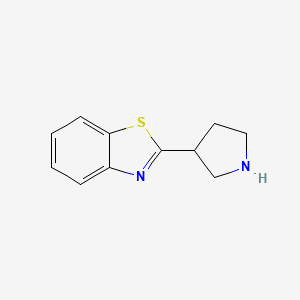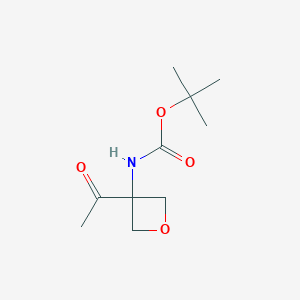![molecular formula C12H17BrN2O B13603486 1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine CAS No. 194233-50-6](/img/structure/B13603486.png)
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-bromo-5-methoxybenzyl chloride is added to a solution of piperazine and the base in the solvent. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to remove the bromine atom or reduce the methoxy group to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperazine derivatives, contributing to the development of new synthetic methodologies.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
作用機序
The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity for different targets, affecting its overall biological activity.
類似化合物との比較
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: Lacks the bromine atom, which may result in different biological activities and reactivity.
1-(2-Bromo-4-methoxyphenyl)piperazine: The position of the methoxy group is different, potentially affecting the compound’s properties and interactions.
1-(2-Bromo-5-chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
194233-50-6 |
|---|---|
分子式 |
C12H17BrN2O |
分子量 |
285.18 g/mol |
IUPAC名 |
1-[(2-bromo-5-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2O/c1-16-11-2-3-12(13)10(8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChIキー |
HNUDCOJENMOJPE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Br)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)



![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)

